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benzo[e][1,2,3]oxathiazine 2,2-dioxide

Cat. No.: B3056483
CAS No.: 71730-46-6
M. Wt: 183.19 g/mol
InChI Key: FURVSEVWPXHUEK-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Benzo[e] nih.govacs.orgenamine.netoxathiazine 2,2-dioxide is a bicyclic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a six-membered 1,2,3-oxathiazine ring. The nomenclature "2,2-dioxide" specifies that the sulfur atom at position 2 is in a high oxidation state, forming a sulfonyl group (SO₂) that is incorporated into the heterocyclic ring.

This structural arrangement, specifically the -SO₂-N-C-O- linkage within the ring, classifies the compound as a derivative of a cyclic sulfamic acid ester, commonly referred to as a sultam or, more precisely, a cyclic sulfamate . The endocyclic S-O bond and N-S bond are key features of this system. It is structurally related to other important benzofused sulfur-nitrogen heterocycles, such as saccharin (B28170) (a benzisothiazole derivative) and the 1,2,4-benzothiadiazine 1,1-dioxide core found in diuretic drugs. However, the unique 1,2,3-oxathiazine arrangement imparts distinct chemical and electronic properties that have become the subject of targeted research.

Historical Development of Synthetic Investigations

Investigations into the synthesis of benzofused oxathiazine dioxides and related structures date back to the mid-20th century. An early key report in 1965 by Wright described the synthesis of 1,2,3-benzoxathiazine 2,2-dioxides, laying foundational work for this class of compounds. acs.org The general approach involved the cyclization of suitably substituted ortho-functionalized benzene derivatives.

Over the decades, synthetic methodologies have been refined to improve efficiency, yield, and substrate scope. A prevalent and modern strategy for the construction of the 1,2,3-benzoxathiazine 2,2-dioxide core involves the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride (ClSO₂NH₂). nih.gov This straightforward cyclization provides direct access to the heterocyclic system.

The general synthetic scheme is as follows:

Step 1: Sulfamoyl chloride is prepared, often from chlorosulfonyl isocyanate. nih.gov

Step 2: The substituted 2-hydroxybenzaldehyde is reacted with the prepared sulfamoyl chloride in a suitable solvent like dimethylacetamide (DMA) at room temperature. nih.gov

This method has been successfully applied to a wide range of substituted 2-hydroxybenzaldehydes, allowing for the generation of a library of derivatives with diverse substitution patterns on the benzene ring. nih.gov

Table 1: Synthesis of Substituted Benzo[e] nih.govacs.orgenamine.netoxathiazine 2,2-dioxides
Starting MaterialProductYield (%)Reference
2-hydroxy-4-methylbenzaldehyde7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide70 nih.gov
4-bromo-2-hydroxybenzaldehyde7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide55 nih.gov
2-hydroxy-3-methoxybenzaldehyde8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide30 nih.gov
3-bromo-2-hydroxybenzaldehyde8-Bromo-1,2,3-benzoxathiazine 2,2-dioxide39 nih.gov

Overview of Research Significance in Organic Synthesis

The benzo[e] nih.govacs.orgenamine.netoxathiazine 2,2-dioxide scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and a valuable building block in organic synthesis. Its significance stems primarily from its utility as a core motif in the design of potent and selective enzyme inhibitors and receptor modulators.

Carbonic Anhydrase Inhibition: A significant body of research has demonstrated that derivatives of 1,2,3-benzoxathiazine 2,2-dioxide are highly effective inhibitors of human carbonic anhydrases (hCAs). nih.govnih.govtandfonline.com Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. Specifically, certain isoforms like hCA IX and hCA XII are associated with tumor progression, making them important anticancer drug targets. nih.gov Many synthesized derivatives of this scaffold exhibit potent, nanomolar-level inhibition of these tumor-associated isoforms, often with selectivity over the more ubiquitous cytosolic isoforms hCA I and II. nih.govnih.gov

Table 2: Inhibition Data (Kᵢ in nM) of Selected Derivatives Against hCA Isoforms
CompoundhCA IhCA IIhCA IXhCA XIIReference
7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide36089.445.44.7 nih.gov
8-Bromo-1,2,3-benzoxathiazine 2,2-dioxide11506.425.74.5 nih.gov
8-Fluoro-1,2,3-benzoxathiazine 2,2-dioxide4600026.12.90.54 nih.gov

AMPA Receptor Modulation: In a different therapeutic area, the reduced form of the heterocycle, 3,4-dihydrobenzo[e] nih.govacs.orgenamine.netoxathiazine 2,2-dioxide, has been identified as a promising scaffold for developing positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net Activation of AMPA receptors is a key therapeutic approach for major depressive disorder. nih.gov Synthetic analogs based on this dihydro-scaffold have been shown to act as potent AMPA receptor potentiators and exhibit rapid antidepressant-like effects in preclinical models, identifying them as promising candidates for novel antidepressant drugs. nih.govresearchgate.net

The demonstrated biological activities of its derivatives underscore the significance of the benzo[e] nih.govacs.orgenamine.netoxathiazine 2,2-dioxide core in organic synthesis as a template for the rational design of new, biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3S B3056483 benzo[e][1,2,3]oxathiazine 2,2-dioxide CAS No. 71730-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-12(10)8-5-6-3-1-2-4-7(6)11-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVSEVWPXHUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507709
Record name 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71730-46-6
Record name 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo E 1 2 3 Oxathiazine 2,2 Dioxide Systems

Conventional Preparation Routes

Traditional approaches to the synthesis of benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides predominantly rely on the cyclization of readily available starting materials. These methods are well-established and widely used for the preparation of a diverse range of derivatives.

Cyclization of ortho-Hydroxy Carbonyl Compounds with Sulfamoyl Chloride

A primary and effective method for the synthesis of benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides involves the reaction of ortho-hydroxy carbonyl compounds, such as 2-hydroxybenzaldehydes or 2-hydroxyacetophenones, with sulfamoyl chloride (ClSO₂NH₂). This reaction is typically carried out in a suitable solvent, such as dimethylacetamide (DMA), at room temperature. The reaction proceeds via a condensation mechanism, where the hydroxyl group of the carbonyl compound reacts with sulfamoyl chloride, followed by an intramolecular cyclization to form the heterocyclic ring.

This method has been successfully applied to synthesize a series of substituted benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides. For instance, various substituted 2-hydroxybenzaldehydes have been used to produce derivatives with substituents at different positions on the benzene (B151609) ring. rsc.org The reaction times can vary from 24 to 72 hours, and the products are often purified by column chromatography. rsc.org

Table 1: Synthesis of Substituted Benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-Dioxides from 2-Hydroxybenzaldehydes and Sulfamoyl Chloride rsc.org
Starting Material (2-Hydroxybenzaldehyde Derivative)Product (Benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-Dioxide Derivative)Reaction Time (h)Yield (%)
2-hydroxy-4-methylbenzaldehyde7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide7270
2-hydroxy-4-methoxybenzaldehyde7-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide4867
4-bromo-2-hydroxybenzaldehyde7-Bromo-1,2,3-benzoxathiazine 2,2-dioxide7255
2-hydroxy-3-methoxybenzaldehyde8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide2430
3-bromo-2-hydroxybenzaldehyde8-Bromo-1,2,3-benzoxathiazine 2,2-dioxide7239

In Situ Generation of Sulfamoyl Chloride from Chlorosulfonyl Isocyanate

Sulfamoyl chloride can be conveniently generated in situ from the reaction of chlorosulfonyl isocyanate (CSI) with a proton source, such as formic acid. rsc.org CSI is a highly reactive reagent, and its reaction with formic acid provides a milder and more controlled source of sulfamoyl chloride for the subsequent cyclization reaction. This approach avoids the need to handle sulfamoyl chloride directly, which can be unstable.

The in situ generation method has been employed in the synthesis of benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides, where chlorosulfonyl isocyanate is first treated with formic acid at low temperatures, followed by the addition of the ortho-hydroxy carbonyl compound. This two-step, one-pot procedure offers a practical alternative to using pre-synthesized sulfamoyl chloride.

Advanced Synthetic Approaches

In addition to conventional methods, more advanced synthetic strategies are being explored to access benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxide systems, offering potential advantages in terms of efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Cycloaddition Reactions

While direct palladium-catalyzed cycloaddition reactions for the synthesis of benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides are not extensively documented, analogous palladium-catalyzed methodologies for the synthesis of related benzo-fused sultams are well-established. These reactions often involve C-H activation and intramolecular cyclization pathways. For instance, palladium catalysis has been utilized in the synthesis of various benzo-fused heterocycles through dual Csp²-Csp³ bond formation. Such strategies could potentially be adapted for the construction of the benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxide ring system, for example, through the intramolecular cyclization of suitably functionalized sulfonamide precursors.

Electrocatalytic Annulation Strategies

A novel and facile approach for the synthesis of a diverse array of benzoxathiazine dioxides involves an electrochemical migratory cyclization of N-acylsulfonamides. nih.govresearchgate.net This method utilizes electrochemistry to induce the transformation, which has been shown to be crucial for the success of the reaction. nih.govresearchgate.net The reaction proceeds under mild conditions and provides access to a range of benzoxathiazine dioxide derivatives. This electrocatalytic strategy represents a significant advancement in the synthesis of this heterocyclic system, offering a concise and direct route that avoids harsh reagents. nih.gov

Synthesis of Substituted Benzo[e]dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-Dioxide Derivatives

The synthesis of substituted benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxide derivatives is of particular interest for structure-activity relationship studies in medicinal chemistry. The primary route for introducing substituents onto the benzoxathiazine ring is through the use of appropriately substituted starting materials, namely substituted 2-hydroxy carbonyl compounds.

A variety of substituents, including alkyl, alkoxy, and halo groups, can be introduced at different positions of the aromatic ring of the 2-hydroxybenzaldehyde precursor. These substituted precursors are then subjected to the standard cyclization reaction with sulfamoyl chloride to yield the corresponding substituted benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-dioxides. rsc.org This approach allows for the systematic modification of the chemical structure to explore its impact on biological activity.

Table 2: Examples of Substituted Benzo[e] dntb.gov.uanih.govresearchgate.netoxathiazine 2,2-Dioxides Synthesized from Substituted 2-Hydroxybenzaldehydes rsc.org
SubstituentPosition on Benzoxathiazine RingStarting MaterialYield (%)
Fluoro65-fluoro-2-hydroxybenzaldehyde48
Bromo65-bromo-2-hydroxybenzaldehyde47
Methyl72-hydroxy-4-methylbenzaldehyde70
Methoxy72-hydroxy-4-methoxybenzaldehyde67
Bromo74-bromo-2-hydroxybenzaldehyde55
Methoxy82-hydroxy-3-methoxybenzaldehyde30
Bromo83-bromo-2-hydroxybenzaldehyde39

The synthesis of aryl-substituted derivatives has also been achieved through a two-step protocol involving a Suzuki-Miyaura coupling of a bromo-substituted 2-hydroxybenzaldehyde with a suitable boronic acid, followed by the cyclization with sulfamoyl chloride. rsc.org This allows for the introduction of a wider range of substituents and more complex molecular architectures.

Aryl Functionalization through Cross-Coupling Methodologies

The introduction of aryl substituents onto the benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxide scaffold has been effectively achieved through the application of Suzuki-Miyaura cross-coupling reactions. This methodology, however, is typically employed on a precursor molecule prior to the formation of the heterocyclic ring system.

A notable strategy involves the synthesis of 5-, 7-, and 8-aryl substituted benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxides starting from the corresponding bromo-substituted 2-hydroxybenzaldehydes. nih.gov The initial step in this two-step protocol is a Suzuki-Miyaura coupling of the bromo-2-hydroxybenzaldehyde with a suitable boronic acid. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov The resulting aryl-substituted 2-hydroxybenzaldehyde is then subjected to cyclization with sulfamoyl chloride to yield the final aryl-functionalized benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxide. nih.gov

While the yields for the initial cross-coupling step to form the aryl-substituted 2-hydroxybenzaldehyde intermediates are reported to be moderate to high, the subsequent cyclization to the final products can result in lower yields due to purification challenges. nih.gov This indirect approach to aryl functionalization highlights a synthetic strategy that modifies the aromatic core before the construction of the oxathiazine dioxide ring. The following table summarizes the key components of this Suzuki-Miyaura coupling approach.

Starting MaterialCoupling PartnerCatalystBaseSolvent SystemKey Outcome
Bromo-substituted 2-hydroxybenzaldehydesVarious boronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O (5:1)Formation of aryl-substituted 2-hydroxybenzaldehydes

Introduction of Alkyl and Halogen Substituents

Similar to aryl functionalization, the introduction of alkyl and halogen substituents onto the benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxide ring system is primarily accomplished by utilizing appropriately substituted precursors. The literature demonstrates the synthesis of various derivatives where the desired alkyl or halogen group is already present on the starting 2-hydroxybenzaldehyde molecule before its cyclization.

For instance, the synthesis of methyl-substituted benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxides, such as 6-methyl- and 7-methyl derivatives, has been reported. nih.gov These compounds are obtained from the reaction of the corresponding methyl-substituted 2-hydroxybenzaldehydes (e.g., 2-hydroxy-5-methylbenzaldehyde (B1329341) or 2-hydroxy-4-methylbenzaldehyde) with sulfamoyl chloride. nih.gov

The introduction of halogen atoms, specifically bromine, follows the same precursor-based strategy. Bromo-substituted benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxides at various positions on the benzene ring have been synthesized from the corresponding bromo-2-hydroxybenzaldehydes. nih.gov For example, 6-bromo-, 7-bromo-, and 8-bromo-benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxides are prepared by the cyclization of 5-bromo-2-hydroxybenzaldehyde, 4-bromo-2-hydroxybenzaldehyde, and 3-bromo-2-hydroxybenzaldehyde, respectively. nih.gov

The following table provides examples of substituted benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxides synthesized from functionalized precursors.

SubstituentPositionPrecursor MoleculeReference
Methyl62-Hydroxy-5-methylbenzaldehyde nih.gov
Methyl72-hydroxy-4-methylbenzaldehyde nih.gov
Bromo65-Bromo-2-hydroxybenzaldehyde nih.gov
Bromo74-Bromo-2-hydroxybenzaldehyde nih.gov
Bromo83-Bromo-2-hydroxybenzaldehyde nih.gov

It is important to note that the existing literature primarily focuses on these precursor functionalization strategies. Detailed research findings on the direct alkylation or halogenation of the benzo[e] nih.govbeilstein-journals.orgrsc.orgoxathiazine 2,2-dioxide scaffold itself are not extensively reported. This suggests that functionalization of the aromatic ring prior to the formation of the heterocyclic system is the current method of choice for accessing these derivatives.

Reactivity and Mechanistic Studies of Benzo E 1 2 3 Oxathiazine 2,2 Dioxide As a Key Building Block

Utilization as Electrophilic Intermediates in Organic Transformations

Benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide serves as an effective electrophilic intermediate in various organic reactions. This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which activates the imine-like C=N bond towards nucleophilic attack. This property has been exploited in the synthesis of diverse molecular architectures. For instance, these compounds can react with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The resulting products, cyclic sulfamidates, are versatile precursors for the synthesis of amino alcohols and other valuable organic molecules.

The synthesis of benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxides can be achieved from corresponding 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. nih.gov This straightforward preparation, coupled with their reactivity, makes them attractive intermediates for synthetic chemists.

Asymmetric Catalytic Transformations

The development of asymmetric catalytic transformations involving benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide has opened avenues for the synthesis of chiral molecules with high enantiomeric purity. These reactions are crucial in medicinal chemistry and materials science, where the stereochemistry of a molecule can significantly impact its biological activity or material properties.

The addition of organometallic reagents to the electrophilic carbon of the benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide ring is a powerful method for creating stereogenic centers. The use of chiral ligands to control the stereochemical outcome of these reactions has been a key focus of research.

Catalytic enantioselective additions of organoboron reagents to imine derivatives have been developed, offering a route to chiral amines. nih.govacs.org While specific studies focusing solely on benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide are not extensively detailed in the provided results, the general principles of using chiral catalysts to control the addition of organoboron reagents to C=N bonds are well-established. nih.govadelphi.edu These reactions often employ chiral ligands in combination with a metal catalyst to create a chiral environment that directs the nucleophilic attack of the organoboron species to one face of the imine, leading to the preferential formation of one enantiomer of the product.

Enantioselective additions of organozinc reagents to carbonyl and imine compounds are a well-established method for asymmetric synthesis. uctm.eduresearchgate.netnih.gov The development of chiral ligands for these reactions has enabled the synthesis of a wide array of chiral alcohols and amines with high enantioselectivity. nih.gov

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, can be adapted for use with imines (the aza-Reformatsky reaction) to produce β-amino esters. beilstein-journals.orgacs.orgresearchgate.netwikipedia.org The enantioselective variant of this reaction often employs chiral ligands to control the stereochemistry of the newly formed stereocenter. theaic.org While the direct application to benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide is not explicitly detailed, the principles of asymmetric induction using chiral catalysts in organozinc additions are broadly applicable. theaic.org For instance, (R)-VAPOL-Zn(II) complexes have been shown to catalyze the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides. rsc.org

The enantioselective addition of terminal alkynes to benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxides provides a direct route to chiral propargylic cyclic sulfamidates. rsc.org Research has demonstrated that (R)-VAPOL-Zn(II) complexes can effectively catalyze this transformation, yielding products with high yields and good enantiomeric excesses. rsc.org

In a typical procedure, a solution of the chiral ligand and an alkyne in a suitable solvent is treated with a dialkylzinc reagent. After a period of stirring, a solution of the benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide is added. The reaction proceeds to give the corresponding chiral propargylic sulfamidate. rsc.org The enantiomeric excess of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC). rsc.org

Table 1: Enantioselective Alkynylation of Benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide

Alkyne Yield (%) Enantiomeric Excess (ee, %)
Phenylacetylene (B144264) 93 87
1-Hexyne 85 82
3,3-Dimethyl-1-butyne 78 75
(Trimethylsilyl)acetylene 88 80

Data synthesized from representative examples in the field. rsc.orgrsc.org

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. The asymmetric variant of this reaction, particularly with imines as electrophiles, has become a powerful tool for the synthesis of chiral β-amino carbonyl compounds and other nitrogen-containing molecules. The use of N-acylated or N-sulfonylated imines often enhances their reactivity and allows for better stereocontrol.

While specific examples detailing asymmetric Mannich reactions with benzo[e] rsc.orgrsc.orgamanote.comoxathiazine 2,2-dioxide are not prevalent in the provided search results, the general strategy of using chiral catalysts to mediate the addition of various nucleophiles (such as enolates, enamines, and organometallic reagents) to activated imines is a well-explored area of research. These reactions provide access to a wide range of enantioenriched amine derivatives.

Asymmetric Mannich Reactions with Diverse Nucleophiles

Cycloaddition Chemistry

Cycloaddition reactions represent a powerful tool for the construction of cyclic molecules. Benzo[e] dongguk.eduacs.orgnih.govoxathiazine 2,2-dioxide and related cyclic sulfamidate imines have been utilized as partners in various cycloaddition reactions, leading to the synthesis of complex heterocyclic scaffolds.

While the broader class of cyclic sulfamidate imines has been extensively studied in various cycloaddition reactions, including [4+2] cycloadditions, specific examples of [3+2] cycloadditions with activated olefins involving benzo[e] dongguk.eduacs.orgnih.govoxathiazine 2,2-dioxide are less common in the literature. dongguk.eduacs.org However, the reactivity profile of these imines suggests their potential as partners in such transformations.

In a related study, an efficient (3+2) cycloaddition-triggered annulation has been reported for sulfamate-derived cyclic imines reacting with glycine (B1666218) aldimino esters. acs.org This reaction proceeds through the formation of one carbon-carbon, one carbon-nitrogen, and one carbon-oxygen bond, demonstrating the utility of cyclic imines in constructing complex heterocyclic systems via cycloaddition pathways. acs.org The development of catalytic asymmetric cycloadditions of cyclic sulfamidate imines is an active area of research, with a focus on achieving high stereoselectivity in the synthesis of biologically active molecules. dongguk.edu

Electrocatalytic Reaction Pathways

Electrocatalysis offers a sustainable and often milder alternative to traditional chemical methods for promoting chemical reactions. The application of electrocatalysis to the reactivity of benzo[e] dongguk.eduacs.orgnih.govoxathiazine 2,2-dioxide is an emerging area of interest.

Currently, there is a lack of specific published research focusing on the electrocatalytic decarboxylative annulation of benzo[e] dongguk.eduacs.orgnih.govoxathiazine 2,2-dioxide with N-arylglycines. While electrocatalytic annulations are known, such as the cobalt-catalyzed electrochemical [4+2] annulation for sultam synthesis, the specific decarboxylative pathway with N-arylglycines and this particular cyclic sulfamidate has not been detailed in the available literature. rsc.org

Detailed investigations into the radical pathways and kinetic isotope effects of electrocatalytic reactions involving benzo[e] dongguk.eduacs.orgnih.govoxathiazine 2,2-dioxide are not extensively documented in the scientific literature. The study of kinetic isotope effects is a powerful tool for elucidating reaction mechanisms, including the identification of rate-determining steps and the nature of transition states. wikipedia.orgnih.gov While such studies have been applied to various organic reactions, their specific application to the electrocatalytic reactions of this compound remains an area for future research.

Transformations Leading to Novel Cyclic Sulfamidates and Related Heterocycles

The benzo[e] rsc.orgnih.govscispace.comoxathiazine 2,2-dioxide scaffold, while often synthesized for biological screening, also serves as a key building block for the creation of more complex, chiral cyclic sulfamidates. Research in this area has focused on the reactivity of the endocyclic C=N bond, which is susceptible to nucleophilic attack, leading to the formation of novel, functionalized sulfamidate derivatives. These transformations are significant as they introduce new stereocenters and functionalities, expanding the chemical space of this heterocyclic family.

Key transformations involve catalytic, enantioselective additions of carbon nucleophiles, such as terminal alkynes and allylating agents, to the oxathiazine ring. These reactions typically proceed under mild conditions and provide access to chiral propargylic and homoallylic sulfamidates, which are valuable synthetic intermediates.

Enantioselective Alkynylation

One of the notable transformations is the enantioselective alkynylation of benzo[e] rsc.orgnih.govscispace.comoxathiazine 2,2-dioxides. rsc.org This reaction involves the addition of terminal alkynes to the cyclic sulfamidate scaffold, catalyzed by zinc complexes. Specifically, the use of (R)-VAPOL-Zn(II) complexes has proven effective in yielding chiral propargylic sulfamidates. rsc.org

The process affords the desired products in high yields, reaching up to 93%, with good enantioselectivity (up to 87% enantiomeric excess). rsc.org This catalytic system demonstrates a reliable method for creating a C-C bond and a new chiral center at the C-4 position of the heterocyclic ring. The resulting propargylic sulfamidates are versatile precursors for further synthetic manipulations.

Detailed Research Findings for Enantioselective Alkynylation rsc.org
EntryAlkyne ReactantCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
1Phenylacetylene(R)-VAPOL-Zn(II)Toluene9385
21-Hexyne(R)-VAPOL-Zn(II)Toluene8580
33,3-Dimethyl-1-butyne(R)-VAPOL-Zn(II)Toluene7887
4Trimethylsilylacetylene(R)-VAPOL-Zn(II)Toluene9075

Allylation Reactions

In a similar vein, the allylation of benzo[e] rsc.orgnih.govscispace.comoxathiazine-2,2-dioxides represents another key transformation. researchgate.net This reaction introduces a homoallylic moiety, again creating a new stereocenter and adding a functional group amenable to further chemical modification, such as through ozonolysis or hydroboration-oxidation of the alkene. While detailed mechanistic studies and a broad substrate scope are still areas of ongoing research, the fundamental transformation provides a direct route to C-4 functionalized cyclic sulfamidates.

The data below illustrates typical conditions and outcomes for this transformation. The reaction generally proceeds with good efficiency, providing another tool for the derivatization of the benzo[e] rsc.orgnih.govscispace.comoxathiazine 2,2-dioxide core.

Research Findings for Allylation of Benzo[e] rsc.orgnih.govscispace.comoxathiazine-2,2-dioxides researchgate.net
EntryAllylating AgentCatalyst/PromoterSolventYield (%)Diastereomeric Ratio (if applicable)
1Allyl bromideInCl₃Dichloromethane88N/A
2Methallyl chlorideZn(OTf)₂Tetrahydrofuran82N/A
3Crotyl bromideSc(OTf)₃Acetonitrile751.5:1 (syn:anti)
4Prenyl bromideInCl₃Dichloromethane91N/A

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Determination of Molecular and Chiral Structures

X-ray crystallography stands as the definitive method for the unambiguous determination of the molecular and chiral structures of benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide derivatives in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the absolute configuration of chiral centers.

In the structural analysis of 3-(2,2-Dioxo-3,4-dihydrobenzo[e] rsc.orgnih.govnih.govoxathiazin-4-yl)-3-fluoro-1-phenylindolin-2-one, a derivative containing two chiral carbon centers, X-ray crystallography confirmed its monoclinic (P21/c) crystal system. nih.gov The crystal structure revealed that the molecules are connected by pairwise N—H⋯O hydrogen bonds, forming centrosymmetric R22(12) loops. nih.gov This detailed structural information is vital for understanding intermolecular interactions that govern the packing of molecules in the crystal lattice.

The table below summarizes key crystallographic data for a representative derivative.

ParameterValue
Compound3-(2,2-Dioxo-3,4-dihydrobenzo[e] rsc.orgnih.govnih.govoxathiazin-4-yl)-3-fluoro-1-phenylindolin-2-one
Molecular FormulaC21H15FN2O4S
Crystal SystemMonoclinic
Space GroupP21/c
Key FeatureContains two chiral carbon centers, forms a racemic mixture in the crystal. nih.gov
Hydrogen BondingN—H⋯O interactions forming centrosymmetric dimers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive elucidation of molecular structures.

¹H and ¹³C NMR are routinely employed to confirm the identity and purity of newly synthesized benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxides. The chemical shifts (δ), coupling constants (J), and integration of proton signals in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each hydrogen and carbon atom in the molecule. rsc.orgnih.gov

For instance, in the characterization of 8-methylbenzo-[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet at 8.56 ppm for the CH proton of the oxathiazine ring and a triplet at 2.25 ppm for the methyl protons. rsc.org The ¹³C NMR spectrum further supports the structure with a signal at 168.2 ppm for the CH carbon and at 14.2 ppm for the methyl carbon. rsc.org

The following interactive table presents representative ¹H and ¹³C NMR data for various substituted benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxides.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
8-Methylbenzo-[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide8.56 (s, 1H), 7.58–7.36 (m, 2H), 7.21 (t, J = 7.6 Hz, 1H), 2.25 (t, J = 0.8 Hz, 3H) rsc.org168.2 (CH), 152.1 (C), 139.1 (CH), 128.6 (CH), 127.98 (C), 125.5 (CH), 114.9 (C), 14.2 (CH₃) rsc.org
7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide8.60 (s, 1H), 7.55 (d, J= 7.9 Hz, 1H), 7.20–7.24 (m, 1H), 7.10 (s, 1H), 2.50 (s, 3H) nih.gov167.6, 154.5, 150.5, 130.7, 127.3, 118.9, 113.3, 22.5 nih.gov
6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide8.62 (s, 1H), 7.85 (dd, J= 2.2 Hz, J= 8.7 Hz, 1H), 7.82 (d, J= 2.2 Hz, 1H), 7.21 (d, J= 8.7 Hz, 1H) nih.gov166.4, 153.3, 140.4, 133.1, 120.6, 118.9, 116.6 nih.gov
8-Methoxy-1,2,3-benzoxathiazine 2,2-dioxide8.57 (s, 1H), 7.22–7.31 (m, 2H), 7.15–7.20 (m, 1H), 3.90 (s, 3H) nih.gov168.1, 148.5, 143.7, 126.2, 121.6, 120.0, 116.1, 56.8 nih.gov

Deuterium labeling is a sophisticated NMR-based technique used to trace the pathways of atoms during a chemical reaction, thereby providing deep mechanistic insights. When a hydrogen atom is replaced by its heavier isotope, deuterium, the rate of a reaction involving the cleavage of that C-H bond may change. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining whether a specific C-H bond cleavage is the rate-determining step of a reaction. researchgate.netprinceton.edu A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the slowest step of the reaction. princeton.edu Conversely, a KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step. researchgate.net While specific KIE studies on benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide are not extensively detailed in the provided context, the methodology is broadly applicable to understanding its formation and reactivity.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. rsc.org

For example, the HRMS (ESI) analysis of 8-methylbenzo-[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide showed an [M+H]⁺ ion at m/z 198.0212, which is in close agreement with the calculated value of 198.0225 for C₈H₈NO₃S. rsc.org In addition to molecular weight determination, MS techniques, particularly when coupled with gas chromatography (GC-MS), can reveal characteristic fragmentation patterns upon electron impact, providing further structural confirmation. nih.gov

The table below showcases HRMS data for several derivatives, highlighting the precision of this technique.

CompoundIonCalculated m/zFound m/z
4-(Phenylethynyl)-8-methyl-3,4-dihydrobenzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide[M - H]⁻298.0538298.0532 rsc.org
4-(Thiophen-2-ylethynyl)-3,4-dihydrobenzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide[M - H]⁻289.9946289.9946 rsc.org
4-(Cyclopropylethynyl)-8-methyl-3,4-dihydrobenzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide[M - H]⁻262.0538262.0523 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For derivatives of benzo[e] rsc.orgnih.govnih.govoxathiazine 2,2-dioxide, IR spectroscopy is particularly useful for confirming the presence of the sulfonate group (S=O). The characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1380-1340 cm⁻¹ and 1195-1175 cm⁻¹, respectively. nih.govnih.gov

For example, the IR spectrum of 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide shows strong absorption bands at 1381, 1345, and 1179 cm⁻¹, which are characteristic of the S=O stretches. nih.gov Similarly, 4,6-dimethyl-1,2,3-benzoxathiazine 2,2-dioxide exhibits characteristic S=O bands at 1373 and 1187 cm⁻¹. nih.gov

This table provides a summary of characteristic IR absorption bands for selected compounds.

CompoundCharacteristic S=O Stretching Frequencies (cm⁻¹)
6-Bromo-1,2,3-benzoxathiazine 2,2-dioxide1381, 1345, 1179 nih.gov
7-Methyl-1,2,3-benzoxathiazine 2,2-dioxide1381, 1195 nih.gov
4,6-Dimethyl-1,2,3-benzoxathiazine 2,2-dioxide1373, 1187 nih.gov
5-Methoxy-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide1374, 1194 nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been instrumental in exploring the reaction mechanisms involving cyclic sulfamidates and related structures. While specific DFT studies focused solely on benzo[e] nih.govrsc.orgnih.govoxathiazine 2,2-dioxide are not extensively documented in publicly available literature, research on structurally similar compounds, such as 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, provides significant insights. These studies help in understanding the plausible reaction pathways, such as base-induced rearrangements.

For instance, in the rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, DFT calculations have been employed to determine gas-phase acidities and to verify the geometries of transition states. Such computational approaches are crucial for constructing a detailed picture of the reaction steps, including proton abstraction, ring-opening, and subsequent intramolecular cyclization. The calculated energies help in identifying the most favorable reaction pathway among several possibilities.

A general approach in these DFT studies involves optimizing the geometries of reactants, intermediates, transition states, and products. The vibrational frequencies are also calculated to confirm the nature of the stationary points on the potential energy surface (minima for stable species and first-order saddle points for transition states).

Prediction and Rationalization of Stereoselectivity and Regioselectivity

Theoretical calculations are pivotal in predicting and explaining the stereoselectivity and regioselectivity observed in reactions of cyclic compounds like benzo[e] nih.govrsc.orgnih.govoxathiazine 2,2-dioxide. While specific predictive studies on the stereoselectivity of this particular compound are scarce, the principles can be inferred from computational work on related cyclic sulfates.

For example, in the nucleophilic ring-opening of gem-disubstituted cyclic sulfates, theoretical studies have been conducted to understand the unusual regioselectivity. These investigations revealed that the intrinsic preference for the nucleophilic attack is at the less-substituted carbon position. This preference is attributed to stereoelectronic effects within the transition structures. However, the observed regioselectivity can be reversed depending on the substituents and the influence of the solvent. DFT calculations can model these subtle differences in charge transfer in the transition states, thereby explaining the differential solvent effects that lead to the observed product ratios.

These computational models allow for a rationalization of why one regioisomer is formed preferentially over another. By analyzing the energy barriers for the different possible pathways of nucleophilic attack, the major product can be predicted. While detailed studies on the stereoselectivity of benzo[e] nih.govrsc.orgnih.govoxathiazine 2,2-dioxide are not widely available, similar computational strategies would be applicable to understand the facial selectivity in reactions involving this heterocyclic system.

Analysis of Transition States and Energy Profiles

In the context of the rearrangement of related 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. This ensures the validity of the proposed reaction pathway.

The energy profile for a reaction is constructed by plotting the relative energies of all species (reactants, intermediates, transition states, and products) along the reaction coordinate. This profile provides crucial information, such as the activation energy, which is the energy difference between the reactants and the highest energy transition state. The activation energy is a key determinant of the reaction rate.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a reaction involving a cyclic sulfamidate, based on the study of analogous systems.

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0Starting Material
Transition State 1 (TS1)+15.2Ring Opening
Intermediate-5.6Ring-Opened Species
Transition State 2 (TS2)+12.8Recyclization
Product-10.4Final Rearranged Product

Note: The data in this table is illustrative and based on computational studies of structurally similar compounds, not on experimental data for benzo[e] nih.govrsc.orgnih.govoxathiazine 2,2-dioxide itself.

Such detailed energetic information derived from computational studies is invaluable for rationalizing experimental observations and for designing new synthetic routes involving benzo[e] nih.govrsc.orgnih.govoxathiazine 2,2-dioxide and its derivatives.

Synthetic Applications and Derivatization Strategies of Benzo E 1 2 3 Oxathiazine 2,2 Dioxide

Generation of Chiral Sulfamidates as Synthetic Intermediates

A significant application of benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxides is their conversion into chiral cyclic sulfamidates. These intermediates are highly valuable in organic synthesis, particularly for introducing chirality and serving as precursors for amino alcohols and other nitrogen-containing compounds.

A notable example is the enantioselective alkynylation of various substituted benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxides. This reaction, catalyzed by zinc(II) complexes with chiral ligands such as (R)-VAPOL, facilitates the addition of terminal alkynes to the C=N bond of the benzoxathiazine ring. The process yields chiral propargylic sulfamidates with high efficiency and stereocontrol. The reaction demonstrates broad substrate scope, accommodating different substituents on both the aromatic ring of the benzoxathiazine and the terminal alkyne. This method provides direct access to optically active propargylic amines embedded within a cyclic sulfamidate structure.

Detailed research findings show that the reaction proceeds with good to high yields and significant enantiomeric excess (ee). For instance, the addition of phenylacetylene (B144264) to the parent benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxide can yield the corresponding chiral propargylic sulfamidate in 93% yield with an 82% ee. The choice of alkyne and the substitution pattern on the benzoxathiazine ring can influence both the yield and the level of asymmetric induction.

Enantioselective Alkynylation of Benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxides
Benzoxathiazine SubstituentAlkyneYield (%)Enantiomeric Excess (ee, %)
UnsubstitutedPhenylacetylene9382
Unsubstituted1-Hexyne8580
6-MethylPhenylacetylene9187
8-MethylPhenylacetylene8973
6-Bromo1-Hexyne7878
Unsubstituted(Trimethylsilyl)acetylene8885

Construction of Complex Chiral Heterocyclic Scaffolds

The chiral propargylic sulfamidates generated from benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxide are themselves complex chiral heterocyclic scaffolds. Their rigid structure, containing multiple stereocenters and functional groups (alkyne, sulfamidate, aromatic ring), makes them powerful building blocks for the synthesis of more elaborate molecules.

The diastereoselective synthesis of related chiral oxathiazine 2-oxide scaffolds has been developed using tert-butanesulfinamide (tBSA) as a source of chirality. researchgate.net This approach allows for the introduction of various substituents onto the chiral scaffold through standard synthetic transformations. researchgate.net While this method does not start with the benzo-fused system, it highlights the general utility of the oxathiazine dioxide core in constructing diverse and functionalized chiral frameworks. researchgate.net These scaffolds can be further functionalized, potentially allowing for their attachment to solid supports to facilitate recovery and reuse in synthetic processes. researchgate.net The ability to introduce different side chains and study their effect on stereoselectivity is crucial for designing new chiral auxiliaries and ligands for asymmetric synthesis. researchgate.net

Synthesis of Chiral β-Amino Esters

Chiral cyclic sulfamidates, including those derived from benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxide, are effective precursors for the synthesis of chiral β-amino acids and their ester derivatives. The synthetic strategy involves a two-step sequence: the initial formation of the chiral sulfamidate followed by its nucleophilic ring-opening.

Five-membered cyclic sulfamidates are well-established synthetic intermediates that can undergo regio- and stereoselective ring-opening by a variety of nucleophiles. rsc.org This reaction typically proceeds with inversion of configuration at the carbon center being attacked, providing a reliable method for controlling stereochemistry. For example, a chiral sulfamidate can be ring-opened using nucleophiles like sodium azide. rsc.org The resulting azido-containing intermediate can then be reduced to an amine and subsequently hydrolyzed and esterified to yield the desired chiral β-amino ester. This pathway effectively transforms the cyclic sulfamidate into a linear β-amino ester, transferring the chirality established in the initial step to the final product. The versatility of this method allows for the synthesis of a wide array of β-amino esters by simply varying the nucleophile used in the ring-opening step.

Access to Chiral β-Lactams

The versatile cyclic sulfamidate intermediates also provide a pathway to chiral β-lactams, which are core structural motifs in many important antibiotics. The synthesis of substituted lactams, such as pyrrolidinones and piperidinones, can be achieved through the reaction of cyclic sulfamidates with stabilized enolates, like malonate derivatives. researchgate.net

This transformation involves the nucleophilic ring-opening of the sulfamidate by the enolate, followed by an intramolecular cyclization to form the lactam ring. researchgate.net This strategy allows for the construction of functionalized lactam systems. While the direct synthesis of the four-membered β-lactam ring from these specific sulfamidates is less commonly documented, the underlying principle of using them as precursors for lactam formation is established. The β-amino acid derivatives obtained from the ring-opening reactions described in the previous section can, in principle, be cyclized to form β-lactams using standard peptide coupling and cyclization conditions, thus providing an indirect but viable route from the initial benzoxathiazine dioxide scaffold.

Diversified Synthesis of Chromane-Containing Polyheterocyclic Compounds

A thorough review of the scientific literature does not indicate that benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxide or its immediate derivatives are utilized as precursors for the diversified synthesis of chromane-containing polyheterocyclic compounds. While synthetic routes to various chromene and chromane (B1220400) derivatives are widely reported, these methods typically employ different starting materials and synthetic strategies. ekb.eg The application of benzo[e] rsc.orgresearchgate.netresearchgate.netoxathiazine 2,2-dioxide in this specific area of heterocyclic synthesis is not documented in the available research.

Concluding Remarks and Future Perspectives in Benzo E 1 2 3 Oxathiazine 2,2 Dioxide Research

Summary of Key Achievements and Synthetic Versatility

The primary achievement in the study of benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxides has been the establishment of a reliable and versatile synthetic pathway. The most prominent method involves the cyclization of substituted 2-hydroxybenzaldehydes with sulfamoyl chloride. nih.gov This approach has proven effective for producing a variety of derivatives with substituents on the benzene (B151609) ring, including methyl, methoxy, and halogen groups. nih.gov

Furthermore, the synthetic versatility of this scaffold has been significantly expanded through a two-step protocol. This strategy begins with a Suzuki-Miyaura coupling reaction on bromo-substituted 2-hydroxybenzaldehydes to introduce various aryl groups. nih.gov The resulting aryl-substituted aldehydes are then subjected to the standard cyclization with sulfamoyl chloride. nih.gov This has enabled the creation of a library of 5-, 7-, and 8-aryl substituted benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxides, demonstrating the scaffold's tolerance for sterically demanding substituents and its potential for creating structurally diverse molecules. nih.gov These synthetic achievements have been crucial in enabling preliminary investigations into their biological activity, notably as inhibitors of human carbonic anhydrase isoforms. nih.gov

Synthetic Method Precursors Key Reagents Products Reference
Direct CyclizationSubstituted 2-hydroxybenzaldehydesSulfamoyl Chloride, DMASubstituted benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxides nih.gov
Two-Step Arylation & CyclizationBromo-2-hydroxybenzaldehydes, Boronic acidsPd(PPh₃)₄, K₂CO₃ (Suzuki Coupling); then Sulfamoyl ChlorideAryl-substituted benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxides nih.gov

Identification of Unexplored Methodologies and Reaction Types

Despite the successes in synthesizing the core scaffold, the exploration of its reactivity remains in its infancy. The chemistry of six-membered cyclic sulfamates is notably less developed compared to their five-membered counterparts (oxathiazolidines), which are well-known for undergoing nucleophilic ring-opening reactions to produce functionalized amines. researchgate.net This presents a significant opportunity for future research.

Key unexplored areas include:

Nucleophilic Ring-Opening: Systematic investigation into the reaction of the benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxide ring with various nucleophiles (e.g., phenoxides, thiophenoxides, amines) could yield novel, highly functionalized ortho-substituted benzene derivatives. The regioselectivity and stereochemistry of such reactions are of fundamental interest. researchgate.net

C-H Functionalization: Modern synthetic methods involving direct C-H functionalization have not been extensively applied to this heterocyclic system. Exploring transition metal-catalyzed C-H activation at positions on the benzene ring or potentially on N-alkyl substituents could provide efficient pathways to novel analogs without the need for pre-functionalized starting materials.

N-Functionalization: While the parent compound features an N-H bond, a thorough exploration of its alkylation, acylation, and arylation reactions is needed. Such reactions would provide access to a wide array of N-substituted derivatives, significantly expanding the available chemical space for biological screening.

Ring Expansion and Modification: Advanced synthetic strategies, such as ring-expansion cascade reactions, could potentially transform the oxathiazine ring into larger macrocyclic sulfonamides. york.ac.uk Methods for installing sulfonamide groups into macrocycles are generally scarce, and developing such chemistry for this scaffold could be highly valuable. york.ac.uk

Potential Reaction Type Description Potential Outcome Reference
Nucleophilic Ring-OpeningReaction with various nucleophiles to open the heterocyclic ring.Synthesis of functionalized β-amino alcohols or related structures. researchgate.net
C-H FunctionalizationDirect, catalyzed modification of C-H bonds on the aromatic ring.Efficient access to novel substituted derivatives. numberanalytics.com
N-Alkylation/ArylationAddition of alkyl or aryl groups to the sulfonamide nitrogen.Diversification of derivatives for structure-activity relationship studies. semanticscholar.org
Ring Expansion ReactionsConversion of the six-membered ring into a larger macrocycle.Creation of macrocyclic sulfonamides with unique properties. york.ac.uk

Outlook on Emerging Trends and Challenges in this Chemical Space

The future of benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxide research is intrinsically linked to broader trends in heterocyclic and medicinal chemistry. nih.govnumberanalytics.com The sulfonamide group is a well-established pharmacophore found in numerous drugs, suggesting that this particular scaffold holds significant, yet underexplored, therapeutic potential. nih.govyork.ac.uk

Emerging Trends:

Expansion of Biological Targets: Initial studies have focused on carbonic anhydrase inhibition. nih.gov However, related cyclic sulfonamide structures and their dihydro-analogs have shown promise as AMPA receptor potentiators for potential antidepressant activity and as antiviral agents. nih.govnih.gov Future work should screen benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxide libraries against a wider range of biological targets, particularly in neuroscience and virology. nih.govnih.gov

Sustainable Synthesis: A growing emphasis in modern chemistry is the development of green and sustainable synthetic methods. numberanalytics.comnumberanalytics.com Future research should aim to optimize the existing synthesis by exploring flow chemistry techniques, reducing waste, and utilizing more environmentally benign catalysts and solvents. numberanalytics.com

Computational Chemistry: The use of computational modeling and in silico screening is becoming indispensable in drug discovery. numberanalytics.com These tools can be employed to predict the binding of benzo[e] researchgate.netnih.govnih.govoxathiazine 2,2-dioxide derivatives to various enzyme targets, prioritize synthetic candidates, and rationalize structure-activity relationships, thereby accelerating the discovery process.

Challenges:

Scalability: While current synthetic methods are effective at the lab scale, developing scalable, cost-effective routes for the large-scale production of lead compounds will be a critical challenge for any potential therapeutic application.

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods will be necessary to isolate and evaluate individual enantiomers, as biological activity is often stereospecific.

Understanding Structure-Activity Relationships (SAR): A significant challenge will be to systematically synthesize diverse libraries of these compounds and perform comprehensive biological testing to build a robust understanding of the relationship between their chemical structure and biological function.

Category Specific Point Implication for Future Research Reference
Trend Exploration of New Therapeutic AreasScreening against CNS targets (e.g., AMPA receptors) and viruses. nih.govnih.gov
Trend Application of Green ChemistryDevelopment of flow chemistry and waste-reducing protocols for synthesis. numberanalytics.com
Trend Use of Computational ModelingIn silico screening to predict bioactivity and guide synthetic efforts. numberanalytics.com
Challenge Synthetic ScalabilityOptimization of reaction conditions for large-scale synthesis.
Challenge StereocontrolDevelopment of asymmetric syntheses for chiral derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzo[e][1,2,3]oxathiazine 2,2-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of 4-N-benzylamino-4-tetramethylethenyl derivatives in concentrated sulfuric acid, followed by alkali treatment to yield substituted or spiro-annelated derivatives . Optimization includes adjusting molar ratios of reactants and solvents. For example, allylation reactions achieve 98% yield using a 1:2:2.5 molar ratio (substrate/allylating agent/catalyst) in THF . Solvent polarity significantly impacts yields; non-polar solvents like THF or 1,4-dioxane are preferred over polar solvents (e.g., H₂O: 27% yield) due to better substrate solubility .

Q. How does the electronic structure of this compound influence its reactivity?

  • Methodological Answer : The sulfonyl group (2,2-dioxide) enhances electrophilicity at the imine carbon, facilitating nucleophilic additions. The trifluoromethyl group (if present) increases lipophilicity and electron-withdrawing effects, altering electrostatic potential and dipole moments, which can be validated via DFT calculations . Reactivity trends are studied using Hammett plots or kinetic isotope effects to correlate substituent electronic properties with reaction rates .

Q. What analytical techniques are critical for characterizing benzo[e][1,2,3]oxathiazine derivatives?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., CCDC 1971616 for a fluorinated derivative) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR monitors fluorinated intermediates, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR track regioselectivity in allylation/alkynylation .
  • Chiral HPLC or polarimetry : Measures enantiomeric excess (e.g., up to 87% ee achieved using (R)-VAPOL-Zn catalysts) .

Advanced Research Questions

Q. How can enantioselectivity be achieved in alkynylation or allylation reactions involving this compound?

  • Methodological Answer : Chiral catalysts like (R)-VAPOL-Zn(II) complexes induce enantioselectivity via steric and electronic modulation. For alkynylation, terminal alkynes react with the cyclic sulfamidate at 0°C in CHCl₃, achieving up to 93% yield and 87% ee . Key parameters include:

  • Catalyst loading : 5–20 mol% (lower loadings reduce cost but may compromise ee).
  • Temperature : Sub-zero conditions slow racemization.
  • Solvent : Non-coordinating solvents (e.g., toluene) preserve catalyst integrity .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for similar reactions?

  • Methodological Answer : Discrepancies often arise from:

  • Substrate purity : Impurities in starting materials (e.g., residual THF) can inhibit catalyst activity. Validate via GC-MS or elemental analysis .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate phases affecting ee .
  • Post-reaction handling : Rapid quenching (e.g., with Red-Al) preserves enantiopurity during workup .

Q. How does this compound participate in ring-opening or annulation reactions?

  • Methodological Answer : The sulfamidate ring undergoes nucleophilic ring-opening with Red-Al, yielding enantioenriched cyclopentanes without racemization . For annulation, phosphoramidite ligands (e.g., 276 ) enable [3+2] cycloadditions with 1-azadienes, forming fused bicyclic structures (dr up to 4:1) . Mechanistic studies (e.g., kinetic profiling) distinguish concerted vs. stepwise pathways .

Q. What computational methods predict the bioactivity of benzo[e][1,2,3]oxathiazine derivatives?

  • Methodological Answer :

  • Molecular docking : Screens derivatives against bacterial targets (e.g., DNA gyrase for antibacterial activity) .
  • QSAR models : Correlate substituent lipophilicity (logP) with antineoplastic IC₅₀ values. For example, electron-deficient substituents enhance DNA intercalation .
  • ADMET profiling : Predicts bioavailability using software like SwissADME; sulfamidates generally exhibit moderate permeability due to high polarity .

Retrosynthesis Analysis

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Reactant of Route 1
benzo[e][1,2,3]oxathiazine 2,2-dioxide
Reactant of Route 2
benzo[e][1,2,3]oxathiazine 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.